Home > Products > Screening Compounds P102922 > 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one - 950283-27-9

6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Catalog Number: EVT-3450525
CAS Number: 950283-27-9
Molecular Formula: C17H8BrFN2O3
Molecular Weight: 387.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one

    Compound Description: (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one is a complex organic compound featuring a chromene ring system, a thiazole ring, and a chlorobenzylidene group. The molecule adopts an E configuration about the central C=N double bond. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions. []

6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One

    Compound Description: 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one serves as a versatile starting material in the synthesis of various coumarin-associated heterocyclic compounds, including 1,3,4-thiadiazines, benzofurans, and naphthofurans. []

    Relevance: This compound represents a key intermediate in the synthesis of several related compounds and shares the core 6-bromo-2H-chromen-2-one structure with the target compound, 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. It differs by having a 2-bromoacetyl group at the 3-position instead of the 1,2,4-oxadiazole moiety. []

6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one

    Compound Description: 6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one is another crucial intermediate derived from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one. It readily undergoes condensation reactions with various carbonyl compounds to yield diverse (2H-chromen-3-yl)thiazol-2-derivatives. Some of these derivatives have demonstrated antibacterial activity, particularly against Enterococcus faecalis. []

    Relevance: This compound shares the core 6-bromo-2H-chromen-2-one structure with the target compound, 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. The main difference lies in the 3-position substituent. Instead of the 1,2,4-oxadiazole ring, this compound features a thiazole ring with a hydrazinyl substituent. []

7-Methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones

    Compound Description: This series represents a class of coumarin derivatives containing a 1,2,4-oxadiazole ring at the 3-position, similar to the target compound. These compounds are synthesized from N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide and exhibit potential antibacterial and antifungal activities. []

    Relevance: This series of compounds exemplifies the structural similarity of incorporating a 1,2,4-oxadiazole ring at the 3-position of the coumarin scaffold, as seen in 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. They differ in the substitution pattern on the coumarin ring and the specific substituents on the oxadiazole ring. []

6-substituted-3-(5-bromo/chloromethyl)-1,2,4-oxadizol-3-yl)-2H-chromen-2-ones

  • Relevance: These compounds provide further examples of structural variations within the coumarin-oxadiazole class, emphasizing the versatility of this scaffold for exploring biological activities. While sharing the core structure with 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, they differ in the position and nature of the halogen substituents and the presence of a substituent at the 6-position of the coumarin ring. []

3-(3-(Phenacyl/Alkyl/Benzylthio)-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazol-6-Yl)-2H-Chromen-2-Ones

    Compound Description: This series of coumarin derivatives features a fused triazolothiadiazole ring system at the 3-position. The variations within the series arise from different phenacyl, alkyl, or benzylthio substituents attached to the triazolothiadiazole ring. []

    Relevance: This series exemplifies the exploration of different heterocyclic ring systems fused to the coumarin core. Though structurally different from 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one at the 3-position, it highlights the common strategy of introducing diverse heterocyclic moieties to modulate biological activity. []

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

    Compound Description: This compound is a thiazole derivative containing a tert-butyl group, a 2-fluorophenyl group, and a 1,2,4-triazole ring. Its crystal structure reveals an intramolecular N–H…N hydrogen bond, contributing to its stability. Preliminary biological tests indicate good antitumor activity against the Hela cell line. []

    Relevance: While this compound does not share the coumarin core with 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, it highlights the presence of a 1,2,4-triazole ring as a potential pharmacophore for biological activity. This suggests that exploring the incorporation of different heterocyclic rings, including triazoles, could be beneficial for designing novel biologically active compounds. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

    Compound Description: C22 is a complex organic compound identified through in silico screening for potential anti-tuberculosis activity. It features a piperidine ring substituted with a carboxamide group and a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group. Computational studies suggest its potential as an inhibitor of InhA and EthR, enzymes crucial for the viability of Mycobacterium tuberculosis. []

    Relevance: This compound shares a key structural feature with 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, namely, the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. This shared structural motif suggests that this portion of the molecule might play a role in its biological activity, making it a relevant point for comparison and further investigation. []

3-(2-(5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one

    Compound Description: This compound is a coumarin derivative with a thiazole ring at the 3-position, further substituted with a dihydropyrazole ring bearing a 4-fluorophenyl and a 4-methylphenyl group. Its crystal structure has been determined, providing insights into its spatial arrangement. []

    Relevance: This compound shares the core coumarin structure with 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. Although it differs in the heterocyclic ring system at the 3-position (thiazole with a dihydropyrazole substituent), it emphasizes the diversity of modifications possible at this position while retaining the coumarin scaffold. []

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]Triazolo [3,4‐b][1,3,4]Thiadiazin‐6‐yl)‐2H‐Chromen‐2‐Ones

    Compound Description: This series comprises coumarin derivatives with a fused triazolothiadiazine ring system at the 3-position. The variations within the series arise from different substituents on the coumarin ring. These compounds were synthesized from 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and substituted 3-(2-bromoacetyl) coumarins. []

    Relevance: Similar to the previous example, this series showcases the exploration of diverse heterocyclic ring systems fused to the coumarin core. While structurally different from 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one at the 3-position, it highlights the potential of coumarin-based heterocyclic compounds for biological activity. []

Overview

6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that integrates a chromenone structure with an oxadiazole moiety and a fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents. The combination of these structural elements suggests diverse interactions with biological targets.

Source and Classification

This compound can be classified as a chromenone derivative, specifically a substituted coumarin. Coumarins are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of the oxadiazole ring further enhances its potential pharmacological properties, as oxadiazoles are often associated with antitumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves several key steps:

  1. Formation of the Chromenone Backbone: The initial step often involves the synthesis of a brominated chromenone, which serves as the core structure.
  2. Oxadiazole Formation: This can be achieved through cyclization reactions involving hydrazines or amidoximes with appropriate carboxylic acids or isocyanates.
  3. Substitution Reactions: The introduction of the 4-fluorophenyl group can be accomplished through electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

For example, one method involves the reaction of 6-bromo-3-acetyl-2H-chromen-2-one with 4-fluorophenyl hydrazine in the presence of an acid catalyst to yield the desired product .

Molecular Structure Analysis

The molecular formula for this compound is C16H12BrFN3O3C_{16}H_{12}BrFN_3O_3. Its structure features:

  • A chromenone core that contributes to its aromatic properties.
  • A bromine atom at position 6, which may enhance biological activity through halogen bonding.
  • A 1,2,4-oxadiazole ring at position 3, which is known for its diverse biological activities.
  • A 4-fluorophenyl substituent, which may influence the compound's lipophilicity and interaction with biological targets.

Crystallographic studies can provide detailed information on bond lengths and angles, revealing insights into its three-dimensional conformation .

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for further functionalization.
  2. Reactions with Electrophiles: The oxadiazole moiety can react with electrophiles to form new derivatives.
  3. Hydrolysis and Condensation Reactions: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of carboxylic acids or amines.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action .

Mechanism of Action

The mechanism by which 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its biological effects likely involves several pathways:

  1. Inhibition of Enzymatic Activity: Compounds containing oxadiazole rings often inhibit specific enzymes involved in cell proliferation or inflammation.
  2. Interference with Cellular Signaling Pathways: The structural features may allow it to modulate signaling pathways related to cancer cell survival or apoptosis.
  3. Interaction with DNA/RNA: Some studies suggest that similar compounds can intercalate into DNA or RNA structures, affecting gene expression and cellular function .
Physical and Chemical Properties Analysis

The physical properties of this compound include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally expected to be within a certain range based on similar compounds.

Chemical properties include stability under ambient conditions but may degrade under extreme pH or temperature conditions. Spectroscopic methods like Nuclear Magnetic Resonance and Infrared Spectroscopy are often used to confirm structure and purity .

Applications

The primary applications of 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lie in:

  1. Drug Development: Potential use as an antitumor agent due to its structural components that have shown efficacy against various cancer cell lines.
  2. Biological Research: Used in studies investigating cellular mechanisms related to inflammation and cancer progression.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.

Recent studies emphasize the importance of such compounds in drug discovery processes aimed at developing novel therapeutic agents targeting specific diseases .

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways for Coumarin-Oxadiazole Hybrids

The synthesis of 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one follows a modular sequence, beginning with the construction of the brominated coumarin core and culminating in oxadiazole ring formation and coupling. The 6-bromocoumarin scaffold is typically synthesized via Pechmann condensation, where 4-bromoresorcinol reacts with ethyl acetoacetate under acidic conditions (concentrated H₂SO₄) at 60–70°C, yielding 6-bromo-4-methylcoumarin in 75–85% efficiency [1]. Subsequent bromination at the C3-methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under photolytic conditions generates the key 3-bromomethyl-6-bromocoumarin intermediate, a crucial precursor for further functionalization [3] [8].

Parallel synthesis of the oxadiazole component involves cyclodehydration of amidoxime intermediates. 4-Fluorobenzonitrile undergoes nucleophilic addition with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C, forming N′-hydroxy-4-fluorobenzimidamide. This amidoxime is then treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to room temperature, yielding 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid [1] [8]. Final coupling employs a Suzuki-Miyaura reaction, where 3-bromomethyl-6-bromocoumarin reacts with 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-ylboronic acid under Pd(PPh₃)₄ catalysis (2.5 mol%) and K₂CO₃ base in toluene/water (4:1) at 90°C, achieving the target hybrid in 68–72% yield [3] [8].

Table 1: Key Intermediates in the Multi-Step Synthesis Pathway

IntermediateSynthetic MethodReaction ConditionsYield (%)
6-Bromo-4-methylcoumarinPechmann condensationH₂SO₄, 60–70°C, 4h82
3-Bromomethyl-6-bromocoumarinBromination (NBS)CCl₄, hv, reflux, 3h78
N′-Hydroxy-4-fluorobenzimidamideAmidoxime formationNH₂OH·HCl, EtOH/H₂O, 80°C, 6h90
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acidCyclodehydrationTFAA, DCM, 0°C→RT, 2h85

Cyclization Techniques for 1,2,4-Oxadiazole Moiety Functionalization

Cyclization strategies for the 1,2,4-oxadiazole ring center on amide activation and microwave-assisted optimization. Conventional thermal cyclodehydration of O-acylamidoximes requires harsh conditions (refluxing xylene, 140°C), leading to variable yields (50–65%) due to competitive decomposition [3]. Microwave irradiation significantly enhances efficiency; exposing a mixture of N′-hydroxy-4-fluorobenzimidamide and ethyl malonyl chloride in 1,2-dichloroethane to 150 W at 120°C for 15 minutes achieves near-quantitative conversion (95%) to 3-carbethoxy-5-(4-fluorophenyl)-1,2,4-oxadiazole [8]. This method capitalizes on dielectric heating to accelerate nucleophilic displacement while minimizing side reactions.

For coumarin tethering, one-pot sequential protocols integrate oxadiazole formation and coupling. 3-Cyanomethyl-6-bromocoumarin reacts with hydroxylamine hydrochloride in DMF at 100°C for 2 hours to form the amidoxime, followed by in situ addition of 4-fluorobenzoyl chloride and triethylamine. The mixture is irradiated at 150°C for 20 minutes, directly yielding the target compound in 83% isolated yield. This approach eliminates intermediate purification, demonstrating the advantage of tandem reaction design for hybrid heterocycles [1] [9].

Palladium-Catalyzed Cross-Coupling Reactions in Brominated Coumarin Derivatives

Palladium-catalyzed cross-coupling is indispensable for constructing the C3–oxadiazole bond in brominated coumarins. Suzuki-Miyaura reactions dominate, utilizing organoboron partners derived from oxadiazoles. Key innovations address challenges associated with electron-deficient heterocycles and ortho-substitution sterics. When employing Pd(PPh₃)₄ with K₂CO₃ in toluene/water, coupling between 3-bromo-6-bromocoumarin and 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-ylboronic acid gives modest yields (≤60%) due to competitive protodeboronation [3] [6].

Switching to bulky phosphine ligands (e.g., SPhos or XPhos, 4 mol%) and anhydrous conditions (toluene, 100°C) suppresses deboronation and enables efficient coupling (82–85% yield) [6] [8]. ESI-MS studies confirm that aryl borate species [ArB(OH)₃]⁻, generated in situ from boronic acids and base, are the active transmetallation partners, explaining the critical role of hydroxide concentration [6]. For halide scalability, aryl chlorides can be activated using PEPPSI-IPr (Pd-NHC complex, 1 mol%) with K₃PO₄ in dioxane at 110°C, achieving 75% conversion for less reactive oxadiazole chlorides [8] [10].

Table 2: Palladium-Catalyzed Cross-Coupling Optimization for C3-Oxadiazole Bond Formation

Catalyst SystemLigandBase/SolventTemperature (°C)Yield (%)
Pd(OAc)₂/PPh₃PPh₃K₂CO₃, Toluene/H₂O9060
Pd(OAc)₂/XPhosXPhosK₃PO₄, Toluene10085
PdCl₂(dppf)dppfCs₂CO₃, DMF10078
PEPPSI-IPrIPr (NHC)K₃PO₄, Dioxane11075

Solvent and Catalyst Optimization for High-Yield Production

Solvent polarity and catalyst architecture profoundly impact reaction efficiency and scalability. For Suzuki coupling, biphasic systems (toluene/water, 4:1) with TBAB (tetrabutylammonium bromide, 5 mol%) as phase-transfer catalyst enhance mass transfer of boronate species, improving yields from 68% to 80% [6] [8]. Polar aprotic solvents like DMF or NMP facilitate oxidative addition but risk palladium aggregation; adding carboxylate additives (potassium pivalate, 20 mol%) stabilizes Pd(0) nanoparticles, maintaining catalytic activity over 5 cycles [8] [10].

Catalyst design focuses on hemilabile ligands that modulate electronic density. α-Aminophosphonate-oxadiazole ligands (e.g., diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate) coordinate Pd(II) via the oxadiazole nitrogen, while the P=O group provides transient coordination sites. This enhances reductive elimination for ortho-substituted biphenyls, achieving TOFs of 1,200 h⁻¹ for aryl bromides at 0.5 mol% Pd [10]. Solvent-free Sonogashira coupling under ball-milling conditions (Pd/CuI/PPh₃, K₂CO₃, 30 Hz, 1h) also delivers 92% yield for alkynylated precursors, highlighting green chemistry advancements [8].

Table 3: Solvent and Catalyst Systems for High-Yield Production

Reaction StepOptimal SolventCatalyst/LigandAdditivesYield (%)
Suzuki CouplingToluene/H₂O (4:1)Pd(OAc)₂/XPhosTBAB85
Oxadiazole Cyclization1,2-DichloroethaneNone (Microwave)None95
Sonogashira CouplingSolvent-free (Ball-milling)PdCl₂/PPh₃/CuIK₂CO₃92
Coumarin BrominationCCl₄NBS (Photolytic)None78

Properties

CAS Number

950283-27-9

Product Name

6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

IUPAC Name

6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one

Molecular Formula

C17H8BrFN2O3

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C17H8BrFN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H

InChI Key

XOMPTIPNOGWYDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.